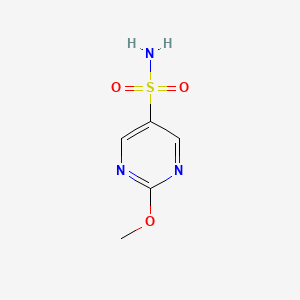

2-Methoxypyrimidine-5-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

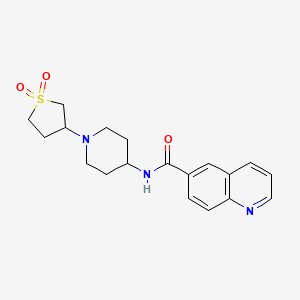

2-Methoxypyrimidine-5-sulfonamide is a chemical compound with the molecular formula C5H7N3O3S . It has a molecular weight of 189.19 .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring with a methoxy group at the 2-position and a sulfonamide group at the 5-position .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, sulfonamides in general are known to exhibit a range of pharmacological activities .Aplicaciones Científicas De Investigación

Antimicrobial Activity

2-Methoxypyrimidine-5-sulfonamide derivatives demonstrate antimicrobial properties. For instance, thiazolopyrimidine-based sulfonamides, synthesized from 2-methoxy benzoic acid, exhibit in vitro antimicrobial activity against various bacterial and fungal strains, as well as antitubercular activity against H37Rv (Patel, Purohit, & Rajani, 2014).

Anticancer and Antituberculosis Activity

New sulfonamide derivatives synthesized from 4-methoxyacetophenone have been screened for anticancer and antituberculosis activity. Some of these compounds showed significant inhibition of various human cancer cell lines and also demonstrated activity against Mycobacterium tuberculosis H37Rv (Castaño et al., 2019).

Herbicide Development

This compound derivatives are also used in the development of herbicides. For example, N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide has been developed as a new herbicidal compound. It displays significant in vivo post-emergent herbicidal activity and safety to certain crops (Chen et al., 2009).

Hypoglycemic Activity

Sulfonamides with hypoglycemic activity have been studied, particularly those substituted in the 5 position of the pyrimidine ring. Quantitative structure-activity relationship studies suggest a correlation between these compounds and hypoglycemic activity (Seydel, Ahrens, & Losert, 1975).

Synthesis of Mesosulfuron-methyl

This compound derivatives play a role in synthesizing compounds like mesosulfuron-methyl, a key intermediate in the development of certain chemicals (Li Hong-bo, 2013).

Photocatalytic Oxidation

These compounds are involved in studies related to the photocatalytic oxidation of sulfonamides, which is significant in the removal of certain antibacterial agents from wastewater (Guo, Xu, Zhang, & He, 2012).

Mecanismo De Acción

The mechanism of action for sulfonamides, the class of drugs to which 2-Methoxypyrimidine-5-sulfonamide belongs, involves inhibition of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .

Propiedades

IUPAC Name |

2-methoxypyrimidine-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3S/c1-11-5-7-2-4(3-8-5)12(6,9)10/h2-3H,1H3,(H2,6,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBNWQFFRYGFGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B2817922.png)

![Tert-butyl 1-(methylamino)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2817924.png)

![2-imino-1-(2-methoxyethyl)-8-methyl-3-(phenylsulfonyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2817926.png)

![N-cyclopentyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2817928.png)

![Ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2817929.png)

![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2817932.png)

![5-[(2-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2817937.png)

![(E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2817939.png)